2,3-Dimethyl-1H-indole-4-carboxylic acid hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-1H-indole-4-carboxylic acid hydrazide is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities.
Vorbereitungsmethoden
The synthesis of 2,3-Dimethyl-1H-indole-4-carboxylic acid hydrazide typically involves the reaction of 2,3-dimethylindole with hydrazine hydrate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
2,3-Dimethyl-1H-indole-4-carboxylic acid hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been investigated for its potential as an antiviral, anti-inflammatory, and anticancer agent . In medicine, it is being explored for its potential therapeutic applications . Additionally, it has industrial applications in the synthesis of various pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-1H-indole-4-carboxylic acid hydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2,3-Dimethyl-1H-indole-4-carboxylic acid hydrazide can be compared with other similar compounds such as 2,3-dimethylindole and indole-2-carboxylic acid hydrazide . While these compounds share some structural similarities, this compound is unique in its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
5094-43-9 |
---|---|
Molekularformel |
C11H13N3O |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
2,3-dimethyl-1H-indole-4-carbohydrazide |
InChI |
InChI=1S/C11H13N3O/c1-6-7(2)13-9-5-3-4-8(10(6)9)11(15)14-12/h3-5,13H,12H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
TWXMYXOFTBCULA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC2=CC=CC(=C12)C(=O)NN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.